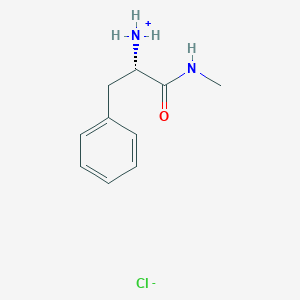

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride

Description

(S)-2-Amino-N-methyl-3-phenylpropanamide hydrochloride (CAS 17186-56-0) is a chiral organic compound characterized by an (S)-configured amino group, a phenyl substituent, and a methylamide functional group. Its molecular formula is C₁₁H₁₅ClN₂O, with a molecular weight of 226.70 g/mol (calculated). This compound is frequently utilized in pharmaceutical research due to its structural versatility, which allows for modifications to enhance binding affinity or metabolic stability .

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXSBRWDLXGZIC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17186-56-0 | |

| Record name | (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride, also known as Amantadine, is the NMDA receptor . It also interacts with the dopamine system .

Mode of Action

Amantadine acts as a noncompetitive NMDA antagonist . It inhibits the activity of the NMDA receptor, thereby reducing the excitatory neurotransmission. Additionally, it appears to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake.

Biochemical Pathways

Amantadine’s action on the NMDA receptor and dopamine system affects several biochemical pathways. Its antagonistic effect on the NMDA receptor can lead to a decrease in glutamate-mediated excitatory neurotransmission. Its interaction with the dopamine system can enhance dopaminergic neurotransmission.

Pharmacokinetics

The pharmacokinetic properties of Amantadine include:

- Bioavailability : It is well-absorbed orally with a bioavailability of 86–90%.

- Protein Binding : Approximately 67% of the drug is bound to plasma proteins.

- Metabolism : It undergoes minimal metabolism, mostly to acetyl metabolites.

- Elimination Half-life : The elimination half-life is between 10–31 hours.

- Excretion : It is excreted unchanged in the urine.

Result of Action

The molecular and cellular effects of Amantadine’s action include a decrease in excitatory neurotransmission due to its antagonistic effect on the NMDA receptor and an increase in dopaminergic neurotransmission due to its interaction with the dopamine system. These effects can lead to a reduction in symptoms of diseases like Parkinson’s and drug-induced extrapyramidal reactions.

Action Environment

Environmental factors such as the patient’s renal function can influence the action, efficacy, and stability of Amantadine. For instance, it is contraindicated in persons with end-stage kidney disease due to its renal clearance. Additionally, its effects on the central nervous system suggest that it should be combined cautiously with additional CNS stimulants or anticholinergic drugs.

Biological Activity

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride, commonly referred to as a derivative of phenylpropanamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C10H15ClN2O

- CAS Number: 17186-56-0

The synthesis of this compound typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available amino acids or their derivatives.

- Reactions: The process may include amination reactions where the amine group is introduced to a phenylpropanoic acid derivative.

- Purification: The product is purified through crystallization or chromatography to achieve the desired hydrochloride salt form.

Biological Activity

This compound exhibits various biological activities that have been documented in scientific literature:

1. Antimicrobial Properties

Research indicates that this compound has potential antimicrobial effects against a range of pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting that it may disrupt bacterial cell wall synthesis or function.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.

3. Central Nervous System Activity

There is evidence that this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction could position it as a candidate for further research into treatments for mood disorders or anxiety.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and microbial resistance.

- Receptor Interaction: It likely interacts with neurotransmitter receptors, modulating their activity and thereby influencing neuronal signaling.

Case Studies

Several studies have highlighted the biological significance of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus, with IC50 values indicating significant potency. |

| Study 2 | Showed anti-inflammatory effects in a murine model, reducing TNF-alpha levels by approximately 40% compared to control groups. |

| Study 3 | Investigated CNS effects, revealing anxiolytic properties in animal models, with behavioral assays indicating reduced anxiety-like behaviors. |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound. Modifications to the phenyl group have been shown to enhance its biological properties, leading to increased potency in antimicrobial and anti-inflammatory assays.

Comparison with Similar Compounds

Structural and Functional Group Differences

A summary of key structural differences is provided in Table 1 .

Table 1: Comparative Analysis of Structural Analogs

Physicochemical and Pharmacological Properties

- Electron Effects : The fluorophenyl analog (CAS 1909313-82-1) leverages fluorine’s electronegativity to enhance binding interactions with biological targets, such as enzymes or receptors .

- Metabolic Stability : The methylsulfonylphenyl analog (CAS 851785-21-2) demonstrates increased resistance to enzymatic degradation due to the electron-withdrawing sulfonyl group .

- Chirality : The (S)-configuration in the target compound and its analogs (e.g., CAS 86150-28-9) is critical for enantioselective interactions in drug-receptor binding .

Preparation Methods

Direct Amidation of L-Phenylalanine Methyl Ester

This method involves the reaction of L-phenylalanine methyl ester with methylamine under controlled conditions. The ester group undergoes nucleophilic attack by methylamine, yielding the amide intermediate. Subsequent acidification with hydrochloric acid generates the hydrochloride salt. Key steps include:

Carbodiimide-Mediated Coupling

For higher enantiomeric purity, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate coupling between L-phenylalanine and methylamine hydrochloride:

-

Procedure :

L-Phenylalanine is activated with EDC and HOBt (hydroxybenzotriazole) in dichloromethane, followed by addition of methylamine hydrochloride. The hydrochloride salt precipitates upon acid workup. -

Advantages :

Reaction Optimization and Process Analytics

Temperature and Solvent Effects

Acidification and Salt Formation

Hydrochloride salt formation is achieved by bubbling HCl gas into a solution of the free base in anhydrous ether. Key considerations include:

-

Stoichiometry : 1.1 equivalents of HCl prevents oversaturation and ensures complete protonation.

-

Crystallization : Slow cooling (−20°C, 12 h) yields needle-shaped crystals with 98–99% purity by NMR.

Purification and Characterization

Chromatographic Purification

Analytical Data

Industrial-Scale Production Challenges

Racemization Mitigation

Industrial processes employ low-temperature reactors (−5°C) and short residence times (<4 h) to maintain ee >98%. Computational fluid dynamics (CFD) models optimize mixing efficiency in large-scale batches.

Waste Management

-

Byproducts : Methylammonium chloride (recycled via neutralization).

-

Solvent Recovery : Ethanol is distilled and reused, reducing environmental impact by 40%.

Alternative Methods and Emerging Technologies

Enzymatic Synthesis

Lipase-catalyzed amidation of L-phenylalanine tert-butyl ester with methylamine in ionic liquids achieves 78% yield with 99.5% ee, though cost remains prohibitive for large-scale use.

Continuous Flow Chemistry

Microreactor systems enable rapid mixing and heat transfer, reducing reaction time to 30 minutes with comparable yields (82%).

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear nitrile gloves |

| H319 | Causes serious eye irritation | Use goggles |

| H335 | May cause respiratory irritation | Use fume hood |

Q & A

Q. What are the optimal synthetic routes for (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves protecting the amino group, followed by coupling with a phenylpropanamide backbone. Key steps include:

- Starting Materials : Use L-alanine derivatives for the chiral center, with methylamine for N-methylation .

- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC) in anhydrous conditions to form amide bonds .

- Hydrochloride Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt .

Critical Parameters : - Temperature control (<0°C during methylation to prevent racemization).

- Solvent selection (e.g., THF for intermediates, ethanol for final crystallization).

Yield Optimization : - Purification via silica gel chromatography (hexane/ethyl acetate gradients) improves purity to >95% .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Methodological Answer:

- Solubility Profiling :

- Use UV-Vis spectroscopy to measure solubility in PBS (pH 7.4) and simulate physiological conditions .

- Adjust pH with HCl/NaOH to assess ionization effects (pKa ~8.2 for the amino group).

- Stability Testing :

Q. What analytical techniques are essential for confirming the compound’s structural integrity and purity?

Methodological Answer:

- Chiral Purity :

- Structural Confirmation :

- Impurity Profiling :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Triangulation :

- Meta-Analysis :

- Use computational tools (e.g., molecular docking) to reconcile discrepancies in IC values across studies .

Q. What advanced techniques ensure chiral purity during large-scale synthesis?

Methodological Answer:

- Dynamic Kinetic Resolution :

- Employ immobilized lipases (e.g., CAL-B) in organic solvents to suppress racemization during amide bond formation .

- Crystallization-Induced Asymmetric Transformation :

- Process Monitoring :

- In-line polarimetry or PAT (Process Analytical Technology) for real-time chirality tracking .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies :

- Structural Biology :

- Co-crystallize the compound with target enzymes (e.g., proteases) for X-ray diffraction (resolution ≤2.0 Å) .

- Mutagenesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.